molecular formula C17H12N2OS2 B2785437 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine CAS No. 339018-89-2

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine

Cat. No.: B2785437
CAS No.: 339018-89-2
M. Wt: 324.42
InChI Key: RQHGHXYLEDARBP-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine (MW: 324.42) is a disubstituted thieno[3,2-d]pyrimidine derivative featuring a methylsulfanyl group at position 2 and a 2-naphthyloxy moiety at position 4 . The thieno[3,2-d]pyrimidine core is a fused bicyclic system known for its versatility in medicinal chemistry, particularly in targeting kinases, enzymes, and microbial pathogens. The compound’s structural uniqueness lies in its bulky 2-naphthyloxy substituent, which may influence solubility, membrane permeability, and target binding compared to simpler analogs.

Properties

IUPAC Name

2-methylsulfanyl-4-naphthalen-2-yloxythieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS2/c1-21-17-18-14-8-9-22-15(14)16(19-17)20-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGHXYLEDARBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.

    Introduction of the Methylsulfanyl Group: This step often involves the use of methylthiolating agents under basic conditions to introduce the methylsulfanyl group at the desired position.

    Attachment of the 2-Naphthyloxy Group: This can be accomplished through a nucleophilic substitution reaction where a naphthol derivative reacts with the thieno[3,2-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or the functional groups.

    Substitution: The naphthyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced aromatic rings or modified functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that thienopyrimidine derivatives, including 2-(methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine, have potential as anticancer agents. Studies have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer and leukemia cells by inducing apoptosis and inhibiting tumor growth through modulation of specific signaling pathways .

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB signaling pathways, which are crucial in inflammatory responses. Such properties make it a candidate for treating chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have been explored, with findings indicating efficacy against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of 2-(methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with 2-(methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine resulted in decreased swelling and reduced levels of inflammatory markers compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules, which are essential for cell division.

Comparison with Similar Compounds

Substituent Chemistry and Target Binding

  • Methylsulfanyl Group at Position 2: This group is a common feature in thienopyrimidines (e.g., azido-tetrazole derivatives in ). It enhances lipophilicity and may influence metabolic stability .
  • Naphthyloxy Group at Position 4 : The bulky aromatic substituent contrasts with smaller groups (e.g., 4-methoxyphenyl in or pyrazolo[3,4-d]pyrimidine in ). This could hinder binding to compact active sites (e.g., kinase ATP pockets) but improve interactions with hydrophobic domains in other targets.

Data Table: Structural and Functional Comparison

Compound Substituents (Position) Biological Activity Key Data Reference
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine 2-(MeS), 4-(2-naphthyloxy) Underexplored (Potential kinase/antimicrobial) N/A
Pyrrolidinyl-acetylenic derivatives (152–157) 4-(pyrrolidinyl), 6-(acetylenic) EGFR/ErbB2 inhibition IC50: 14–90 nM (EGFR)
4-(Pyrazolo[3,4-d]pyrimidine) hybrid 4-(pyrazolo[3,4-d]pyrimidine) Broad-spectrum biological activity Synthetic yield: 65–78%
2-Alkoxy-4-(triazole) derivatives (7a–d) 4-(1H-1,2,4-triazol-1-yl) Anticonvulsant ED50: 25–40 mg/kg (MES)

Biological Activity

Overview

2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the methylsulfanyl and 2-naphthyloxy groups enhances its biological activity, making it a promising candidate for drug development.

  • Molecular Formula : C17H12N2O2S2
  • Molar Mass : 324.42 g/mol
  • CAS Number : 339018-89-2
  • Density : 1.41 g/cm³ (predicted)
  • Boiling Point : 551.2 °C (predicted)
  • pKa : 1.84 (predicted)

The primary biological target of 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is the enzyme EZH2 , a histone-lysine N-methyltransferase involved in gene regulation through histone methylation. By inhibiting EZH2, this compound can disrupt the methylation of histones, leading to alterations in gene expression and subsequent effects on cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of EZH2 : Prevents the addition of methyl groups to histones, particularly at lysine residues.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in certain cancer cell lines.

Antitumor Effects

Research indicates that 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine exhibits significant antiproliferative activity against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : SU-DHL-6, WSU-DLCL-2, K562.
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range against these cell lines.

Comparison with Other Compounds

In studies comparing this compound with other thieno[3,2-d]pyrimidines, it was found to have enhanced activity due to its unique functional groups.

CompoundTargetActivity
5-FluorouracilDHFRStandard antitumor agent
2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidineEZH2Superior antitumor activity

Case Studies

  • Synthesis and Evaluation :
    In a study examining various thieno[3,2-d]pyrimidine derivatives, 2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine was synthesized and evaluated for its biological activity against the NCI 60 cancer cell line panel. It showed potent growth inhibition compared to standard treatments like methotrexate.
    • Findings : The compound exhibited a TGI (Total Growth Inhibition) value significantly lower than that of methotrexate, indicating its potential as a more effective therapeutic agent.
    • Mechanistic Insights : Further studies revealed that it induces apoptosis by increasing caspase levels (caspase-3 and caspase-9), suggesting a robust mechanism for inducing cancer cell death.

Q & A

Q. How does polymorphism affect the compound’s solid-state properties and bioactivity?

  • Methodological Answer :
  • Crystallographic Analysis : Single-crystal X-ray diffraction identifies polymorphs (e.g., monoclinic vs. triclinic). For example, polymorphs of 2,4-diamino derivatives show 10-fold differences in solubility .
  • Bioactivity Correlation : Compare dissolution rates and cellular uptake across polymorphs using pharmacokinetic models .

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